molecular formula C15H12FN3OS B2972973 2-{[(2-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896323-97-0

2-{[(2-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2972973
CAS No.: 896323-97-0
M. Wt: 301.34
InChI Key: FTAMPILDCZAHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic small molecule building block designed for medicinal chemistry and drug discovery research. This compound features a pyrido[1,2-a][1,3,5]triazin-4-one core, a fused heterobicyclic system of significant interest in developing biologically active molecules. The structure is further functionalized with a 2-fluorobenzylsulfanyl moiety, which can influence the compound's electronic properties, lipophilicity, and potential for target binding. The 1,3,5-triazine scaffold and its fused derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of potential biological activities. Compounds containing these cores have been investigated for various applications, including as inhibitors of key enzymes like cytochrome P450-dependent enzymes in antifungal research , and have demonstrated potential in anticancer research by targeting protein kinases involved in critical signaling pathways that promote cancer cell proliferation . The incorporation of a sulfur-containing alkyl chain (methylsulfanyl) enhances the molecule's versatility, making it a suitable substrate for further chemical modifications, such as in the synthesis of hybrid molecules to explore structure-activity relationships. This product is intended for use as a chemical intermediate or a reference standard in laboratory research. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-10-6-7-13-17-14(18-15(20)19(13)8-10)21-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAMPILDCZAHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC=C3F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and cyanamide under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the (2-fluorophenyl)methylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrido[1,2-a][1,3,5]triazin-4-one core with a (2-fluorophenyl)methylsulfanyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyrido[1,2-a][1,3,5]triazin-4-one core or the sulfanyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrido[1,2-a][1,3,5]triazin-4-one derivatives.

    Substitution: Functionalized fluorophenyl derivatives.

Scientific Research Applications

2-{[(2-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its heterocyclic structure.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrido[1,2-a][1,3,5]triazin-4-ones are highly dependent on substituents at positions 2 and 7. Below is a detailed comparison:

Compound Name Substituent at Position 2 Substituent at Position 7 Molecular Weight Melting Point (°C) Key Properties/Activity
2-{[(2-Fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (2-Fluorobenzyl)sulfanyl Methyl ~315.34* N/A Enhanced lipophilicity; potential CNS activity due to fluorine
2-Diethylamino-7-(3’-thiophenyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one Diethylamino 3’-Thiophenyl 300.35 146 Strong bactericidal activity
2-[(2-Ethoxyethyl)sulfanyl]-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (2-Ethoxyethyl)sulfanyl Methyl 265.33 N/A Moderate solubility; research use
2-Phenyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one Phenyl None 223.23 N/A Baseline scaffold; used in agrochemical studies
2-Amino-6-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one Amino Methyl (position 6) 176.16 >260 High thermal stability; DNA synthesis applications

*Calculated based on molecular formula (C₁₆H₁₂FN₃OS).

Key Observations

Substituent Effects on Bioactivity: Diethylamino derivatives (e.g., 2-diethylamino-7-(3’-thiophenyl)-triazin-4-one) exhibit potent bactericidal activity, attributed to the electron-donating amino group enhancing interactions with bacterial enzymes . Sulfanyl-containing analogs (e.g., the target compound and 2-[(2-ethoxyethyl)sulfanyl]-7-methyl-triazin-4-one) may target sulfur-binding enzymes or receptors, though their activity profiles remain understudied .

Synthetic Accessibility :

  • Suzuki-Miyaura cross-coupling is widely used to introduce aryl/heteroaryl groups at position 7 (e.g., 7-(3’-thiophenyl) derivatives) .
  • Sulfanyl groups at position 2 are typically installed via nucleophilic substitution or thiol-ene reactions, as seen in the synthesis of 2-[(2-ethoxyethyl)sulfanyl]-7-methyl-triazin-4-one .

Thermal Stability: Methyl substitution at position 6 or 7 (e.g., 2-amino-6-methyl-triazin-4-one) correlates with high melting points (>260°C), suggesting robust crystalline packing .

Physicochemical Properties

  • Solubility: Sulfanyl derivatives (e.g., target compound) exhibit lower aqueous solubility than amino-substituted analogs due to increased hydrophobicity .

Biological Activity

The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido[1,2-a][1,3,5]triazin family, which has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to synthesize available data on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features a pyrido-triazine core with a fluorophenyl methyl sulfanyl substituent. The presence of these functional groups is significant as they may influence the compound's biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds within the pyrido[1,2-a][1,3,5]triazin class exhibit notable anticancer properties. For instance:

  • Mechanism of Action : Compounds similar to this compound have been shown to inhibit poly(ADP-ribose) polymerase (PARP) activity. This inhibition leads to increased cleavage of PARP and enhanced apoptosis in cancer cells. In particular, studies have demonstrated that related compounds exhibit IC50 values comparable to established PARP inhibitors like Olaparib .
  • Cell Line Efficacy : The compound has been tested against various cancer cell lines. For example:
    • MCF-7 (Breast Cancer) : Demonstrated significant cytotoxicity with IC50 values ranging from 18 μM to 57.3 μM depending on structural modifications .
    • HCT-116 (Colon Cancer) : Related triazolethione compounds showed IC50 values around 6.2 μM against this cell line .

Study 1: PARP Inhibition

In a study evaluating the biological activity of related compounds, it was found that:

  • Compound 5e (a structural analog) inhibited PARP1 activity with an IC50 value of 18 μM.
  • The treatment resulted in increased levels of phosphorylated H2AX and activated caspases (Caspase 3/7), indicating enhanced apoptosis in MCF-7 cells .

Study 2: Antiproliferative Activity

Another study focused on fluorinated triazines revealed that several derivatives exhibited antiproliferative effects against lung and breast cancer cells. The synthesized compounds showed promising anti-angiogenic properties alongside their anticancer effects .

Summary of Findings

Compound Cell Line IC50 (μM) Mechanism
5eMCF-718PARP inhibition
Related CompoundsHCT-1166.2Antiproliferative
Other DerivativesVariousVariesAnti-angiogenic effects

Q & A

Q. How can researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Methodological Answer : Re-evaluate solubility using standardized shake-flask methods with equilibrated solvent systems. Apply Hansen solubility parameters (HSPs) to model solvent-solute interactions. Validate with differential scanning calorimetry (DSC) to detect polymorphic forms that may alter solubility .

Q. What statistical approaches are recommended for analyzing dose-response curves with non-linear behavior?

  • Methodological Answer : Use four-parameter logistic (4PL) regression models to fit sigmoidal curves. Compare with Akaike Information Criterion (AIC) to select the best-fit model. For outliers, apply robust regression techniques (e.g., iteratively reweighted least squares) to minimize bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.